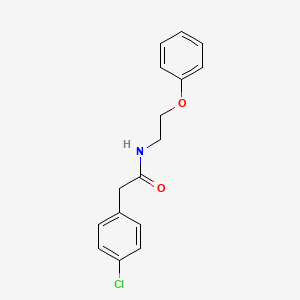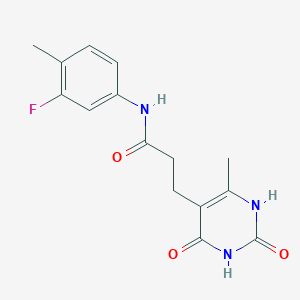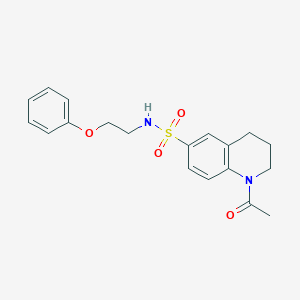
2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-N-(2-phenoxyethyl)acetamide, also known as 2-CPEA, is a synthetic compound that has been studied for its potential as a therapeutic agent. It is a member of the phenoxyacetamide family of compounds, and has been studied for its ability to modulate the activity of various enzymes, receptors, and other proteins. 2-CPEA has been found to have a variety of biochemical and physiological effects, and has been used in a range of laboratory experiments.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide has been studied for its potential as a therapeutic agent. It has been found to have a variety of biochemical and physiological effects, and has been used in a range of laboratory experiments. It has been studied for its ability to modulate the activity of various enzymes, receptors, and other proteins. It has also been studied for its ability to act as an antioxidant, and to modulate the activity of the immune system.
Mecanismo De Acción
2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide has been found to act on multiple targets. It has been found to interact with various enzymes, receptors, and other proteins. It has also been found to interact with various cell signaling pathways, including those involved in inflammation, apoptosis, and other processes.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes, receptors, and other proteins, and to act as an antioxidant. It has also been found to modulate the activity of the immune system, and to have anti-inflammatory and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and is relatively stable. It is also non-toxic and has a low risk of side effects. However, it is important to note that 2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide has not been approved for therapeutic use, and its effects on humans are not yet fully understood.
Direcciones Futuras
2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide has a number of potential future directions. It could be further studied for its potential as a therapeutic agent, and its effects on various enzymes, receptors, and other proteins could be further explored. It could also be studied for its potential to act as an antioxidant, and its ability to modulate the activity of the immune system could be further investigated. Additionally, its potential for use in drug delivery systems could be explored. Finally, its potential for use in other applications, such as agriculture and cosmetics, could be further studied.
Métodos De Síntesis
2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide can be synthesized in several ways. One method involves the reaction of 4-chlorophenol with 2-phenoxyethanol, followed by the addition of acetamide. Another method involves the reaction of 4-chlorobenzaldehyde with 2-phenoxyethanol, followed by the addition of acetamide. The final product is a white to off-white crystalline solid.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-14-8-6-13(7-9-14)12-16(19)18-10-11-20-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKHVWRFHLGGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide](/img/structure/B6543903.png)
![methyl 4-{2-[2-(furan-2-amido)-1,3-thiazol-4-yl]acetamido}benzoate](/img/structure/B6543909.png)

![N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B6543921.png)
![N-(4-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B6543928.png)
![N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide](/img/structure/B6543934.png)
![2-{11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-(naphthalen-1-yl)acetamide](/img/structure/B6543936.png)
![2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-propylacetamide](/img/structure/B6543944.png)

![1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B6543952.png)
![3-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6543963.png)

![(2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide](/img/structure/B6543983.png)